

spectroscopic data for 3-(2-Hydroxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for **3-(2-Hydroxyethoxy)benzaldehyde**, a key organic intermediate. As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to the integrity of our work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only the data but also the rationale behind the experimental choices and interpretation, ensuring a self-validating approach to structural elucidation.

Introduction: The Molecular Identity

3-(2-Hydroxyethoxy)benzaldehyde (CAS No: 60345-97-3) is a bifunctional organic molecule featuring an aromatic aldehyde and a primary alcohol connected by an ether linkage.^[1] Its utility as a building block in the synthesis of more complex molecules, from pharmaceutical scaffolds to materials science polymers, necessitates a robust and well-documented analytical profile. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.

Chemical Structure and Properties:

- Molecular Formula: C₉H₁₀O₃[\[1\]](#)
- Molecular Weight: 166.17 g/mol [\[1\]](#)
- IUPAC Name: **3-(2-hydroxyethoxy)benzaldehyde**[\[1\]](#)

Caption: Molecular Structure of **3-(2-Hydroxyethoxy)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of the compound.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For **3-(2-Hydroxyethoxy)benzaldehyde**, we expect to see signals corresponding to the aldehyde, aromatic, and hydroxyethoxy protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde (-CHO)	~9.98	Singlet (s)	1H	The strong deshielding effect of the carbonyl group places this proton significantly downfield. [2]
Aromatic (Ar-H)	~7.10 - 7.55	Multiplet (m)	4H	Protons on the benzene ring exhibit complex splitting due to their varied positions relative to two different substituents. The pattern is typical for a 1,3-disubstituted ring. [2][3]
Methylene (-O-CH ₂ -CH ₂ OH)	~4.15	Triplet (t)	2H	This methylene group is adjacent to the deshielding ether oxygen and coupled to the other methylene group, resulting in a triplet.
Methylene (-OCH ₂ -CH ₂ -OH)	~3.95	Triplet (t)	2H	Adjacent to the hydroxyl group and coupled to

the first methylene group, appearing as a triplet slightly upfield from the ether-linked methylene.

The chemical shift is concentration and solvent-dependent due to hydrogen bonding. The signal is often broad and may not show coupling.

Hydroxyl (-OH) Variable Singlet (s, broad) 1H

The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common starting point, but if the compound has limited solubility or if hydrogen-bonding interactions need to be probed more clearly, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative.[2]

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(2-Hydroxyethoxy)benzaldehyde** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

- Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.
- Reference: Calibrate the chemical shift scale to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Caption: Workflow for ^1H NMR Spectroscopy Experiment.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp^2 , sp^3 , carbonyl).

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	~192.8	The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a diagnostic signal for this functional group.[4]
Aromatic C-O	~159.9	The aromatic carbon directly attached to the ether oxygen is significantly deshielded.[3]
Aromatic C-CHO	~137.8	The carbon atom to which the aldehyde group is attached.
Aromatic C-H & C-C	~113.0 - 130.5	The remaining four aromatic carbons appear in this region. Their precise shifts depend on their position relative to the substituents.[3][4]
Methylene (-O-CH ₂ -CH ₂ OH)	~69.5	The carbon atom adjacent to the deshielding ether oxygen.
Methylene (-OCH ₂ -CH ₂ -OH)	~61.0	The carbon atom bearing the hydroxyl group, appearing slightly upfield from the other methylene carbon.

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
- Instrument Setup: Use the same spectrometer as for the proton experiment.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ^1H NMR to compensate for the low natural abundance of the ^{13}C isotope.
- Data Processing: Similar processing steps as for ^1H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The PubChem database indicates that an ATR-IR spectrum has been recorded for this compound, providing a reliable reference.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3400 (broad)	O-H stretch	Alcohol (-OH)	The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group. [5]
~3050	C-H stretch	Aromatic C-H	Absorptions just above 3000 cm ⁻¹ are characteristic of C-H bonds on a benzene ring.
~2930, ~2870	C-H stretch	Aliphatic C-H	These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ethoxy chain. [6]
~2750	C-H stretch (Fermi doublet)	Aldehyde (-CHO)	A weaker, but highly diagnostic, C-H stretch for an aldehyde often appears in this region, sometimes alongside the main C=O peak.
~1700 (strong)	C=O stretch	Aldehyde (C=O)	A very strong and sharp absorption in this region is the most prominent feature of an aldehyde or ketone. Its exact position is sensitive to conjugation. [7]

~1600, ~1480	C=C stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. [5]
~1250, ~1050	C-O stretch	Ether (Ar-O-C), Alcohol (C-OH)	This region, known as the fingerprint region, contains the stretching vibrations for both the aromatic ether and the primary alcohol C-O bonds. [5]

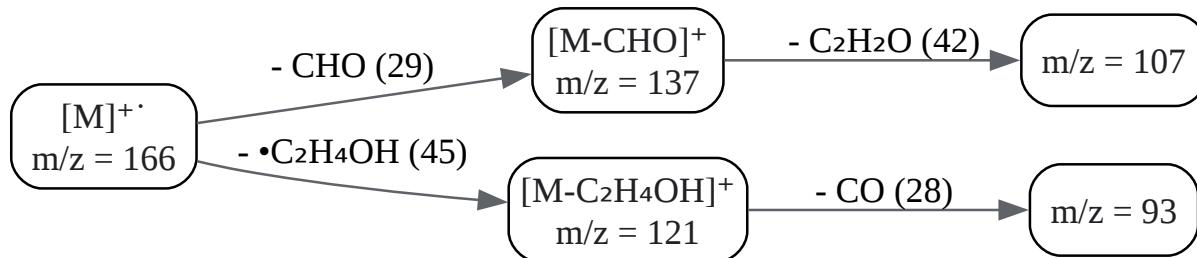
The ATR technique is ideal for solid samples as it requires minimal sample preparation. The data on PubChem was acquired using a Bruker Tensor 27 FT-IR with an ATR-Neat technique. [\[1\]](#)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **3-(2-Hydroxyethoxy)benzaldehyde** directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

- Molecular Ion (M^+): The primary piece of information is the molecular ion peak. For $C_9H_{10}O_3$, the expected monoisotopic mass is 166.06 Da.^[1] An Electron Ionization (EI) spectrum would show a peak at $m/z = 166$.
- Fragmentation Analysis: The stability of the aromatic ring means that fragmentation will likely involve the substituents.



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Caption: Predicted EI-MS Fragmentation of **3-(2-Hydroxyethoxy)benzaldehyde**.

- Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) would result in a fragment at $m/z = 137$.
- Cleavage of the Ether Side-Chain: Benzylic cleavage is common. Loss of the hydroxyethyl radical ($\cdot C_2H_4OH$, 45 Da) would yield a prominent ion at $m/z = 121$, corresponding to the 3-hydroxybenzaldehyde cation.
- Further Fragmentation: The fragment at $m/z = 121$ could subsequently lose carbon monoxide (-CO, 28 Da) to give a fragment at $m/z = 93$.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

- Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The structural elucidation of **3-(2-Hydroxyethoxy)benzaldehyde** is achieved through a synergistic application of modern spectroscopic techniques. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, aldehyde, and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation patterns. This multi-faceted, self-validating analytical approach is the cornerstone of chemical characterization, providing the certainty required for advanced research and development applications.

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